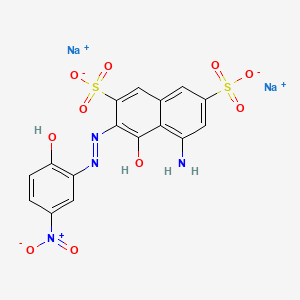
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride
Overview
Description
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1797869-66-9 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-6-hydroxybenzimidamide hydrochloride . The Inchi Code for this compound is 1S/C7H7ClN2O.ClH/c8-4-2-1-3-5 (11)6 (4)7 (9)10;/h1-3,11H, (H3,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The compound’s molecular formula is C7H8Cl2N2O .Scientific Research Applications
Borabenzene Derivatives and Carbene Adducts
The study by Zheng and Herberich (2000) on borabenzene derivatives reveals the formation of carbene adducts with borabenzene, providing insights into the interaction between carbene compounds and borabenzene derivatives. This research could offer a perspective on the reactivity of similar chloro-hydroxybenzene compounds in forming adducts or complexes with other organic or inorganic species, potentially including 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride (Zheng & Herberich, 2000).
Schiff Base Metal Complexes
The synthesis and characterization of Schiff base metal complexes by Ahmadi and Amani (2012) explore the use of azo group-containing ligands with copper(II) and cobalt(II), leading to findings on their magnetic properties and biological activity. This research might indirectly suggest the utility of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride in forming metal complexes, given its potential as a ligand or precursor in similar reactions (Ahmadi & Amani, 2012).
Photophysical Properties and Reactivity
Badger et al. (1964) investigated the photochemical reactions of azo compounds, including the cyclodehydrogenation of substituted azobenzenes. This research is relevant for understanding the photophysical properties and reactivity under light irradiation of benzene derivatives, which might be extrapolated to study the behavior of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride under similar conditions (Badger, Drewer, & Lewis, 1964).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-6-hydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBPMABNFXPJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)



![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)


![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)